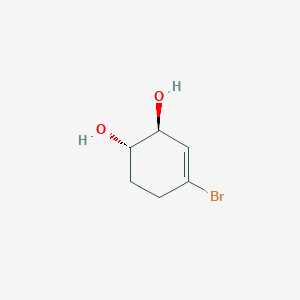

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

Description

Significance of Chiral Cyclohexene-1,2-diols as Versatile Chiral Building Blocks

Chiral cyclohexene-1,2-diols are highly valued as versatile synthons in organic synthesis. The presence of multiple stereocenters, a rigid cyclic framework, and reactive functional groups (hydroxyls and a double bond) allows for a diverse range of chemical manipulations. These motifs are found in the core structures of numerous natural products and biologically active molecules. The diol functionality can be readily protected or activated for subsequent reactions, while the alkene can participate in various addition and cycloaddition reactions, making these compounds ideal starting materials for the synthesis of carbocycles and heterocyclic systems.

The Unique Role of Halogenated Cyclohexene (B86901) Systems in Stereoselective Synthesis

The introduction of a halogen atom, such as bromine, onto the cyclohexene ring adds another layer of synthetic utility. Halogenated cyclohexene systems play a unique role in stereoselective synthesis for several reasons. The bromine atom can act as a directing group, influencing the stereochemical outcome of reactions at adjacent centers. It can also serve as a handle for cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of bromine can modulate the electronic properties of the double bond, influencing its reactivity in cycloaddition and electrophilic addition reactions.

Research Landscape and Potential of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

While the broader class of brominated cyclohexenediols has been explored, the specific isomer this compound remains a relatively niche yet promising area of research. Its potential lies in its unique arrangement of functional groups. The vinylic bromide offers opportunities for metal-catalyzed cross-coupling reactions, while the allylic diol system is primed for various stereoselective transformations. This compound can be envisioned as a precursor to a variety of complex molecules, including conduritol and inositol (B14025) analogues, which are known for their biological activities. nih.govmdpi.com

Table 1: Physicochemical Properties of (1R,2R)-4-Bromocyclohex-3-ene-1,2-diol (Enantiomer of the title compound)

| Property | Value |

| Molecular Formula | C6H9BrO2 |

| Average Mass | 193.040 Da |

Data sourced from ChemSpider, record for the (1R,2R) enantiomer. chemspider.com

Overview of Advanced Methodologies for Cyclohexenediol (B14278918) Synthesis and Transformation

The synthesis of chiral cyclohexenediols has been significantly advanced through the development of chemoenzymatic methods. A prominent strategy involves the dihydroxylation of aromatic compounds using dioxygenase enzymes. For instance, the enzymatic dihydroxylation of bromobenzene (B47551) can yield chiral brominated cyclohexadiene-diols, which can then be isomerized or further functionalized to access specific isomers.

Transformations of these diols are numerous and include:

Epoxidation: The double bond can be stereoselectively epoxidized, leading to the formation of epoxy diols, which are valuable intermediates for the synthesis of various natural products.

Cycloaddition Reactions: The electron-deficient double bond in some halogenated systems can participate in Diels-Alder and other cycloaddition reactions, providing rapid access to complex polycyclic frameworks. libretexts.orgresearchgate.netmdpi.com

Derivatization of Hydroxyl Groups: The diol functionality can be protected, activated, or converted to other functional groups, enabling a wide range of synthetic manipulations.

Table 2: Key Reactions and Methodologies

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Enzymatic Dihydroxylation | Toluene (B28343) Dioxygenase (TDO) | Chiral cis-dihydrodiols | Access to enantiopure starting materials |

| Stereoselective Epoxidation | m-CPBA, VO(acac)2/t-BuOOH | Epoxy alcohols | Key intermediates for natural product synthesis |

| Diels-Alder Cycloaddition | Dienophiles | Bicyclic adducts | Rapid construction of molecular complexity |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted cyclohexenes | C-C bond formation |

| Heck Cross-Coupling | Alkenes, Pd catalyst | Alkenyl-substituted cyclohexenes | C-C bond formation |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-4-bromocyclohex-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHODWCNVZJCSBX-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(C1O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C[C@@H]([C@H]1O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00836285 | |

| Record name | (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-34-7 | |

| Record name | (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1s,2s 4 Bromocyclohex 3 Ene 1,2 Diol Transformations

Reactions Involving the Vicinal Diol Moiety

The cis-configured vicinal diol is a prominent feature of the molecule, offering a platform for a variety of chemical modifications. These reactions typically involve the protection of the hydroxyl groups, their conversion into better leaving groups, or their oxidation/reduction to alter the functionality.

Derivatization to Cyclic Ethers, Acetals, and Ketals

Protection of the 1,2-diol moiety is often a crucial first step in a multi-step synthesis to prevent unwanted side reactions. The most common method for protecting 1,2-diols is their conversion into cyclic acetals or ketals. wikipedia.orgiosrjournals.org When the diol reacts with acetone (B3395972), the resulting cyclic ketal is known as an acetonide. wikipedia.orgpearson.com

This reaction is typically carried out under acidic conditions. The mechanism involves the protonation of the acetone carbonyl group, which activates it towards nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of a water molecule form a stabilized oxocarbenium ion. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered cyclic ketal ring. pearson.com Common reagents for this transformation include acetone or its enol ether, 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or a cation-exchange resin. iosrjournals.orgbamu.ac.in

Table 1: Representative Conditions for Acetonide Protection of 1,2-Diols

| Reagents | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acetone | p-Toluenesulfonic acid (PTSA) | Acetone | Room Temp. to Reflux | youtube.com |

| 2,2-Dimethoxypropane | Iodine (catalytic) | 2,2-Dimethoxypropane | Room Temp. | bamu.ac.in |

| Acetone | Cation Exchange Resin | Toluene (B28343) or Solvent-free | Room Temp. to Reflux | iosrjournals.org |

The formation of cyclic ethers from (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is less direct. It would typically require a two-step process where one hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base would induce an intramolecular Williamson ether synthesis, where the remaining alkoxide attacks the carbon bearing the leaving group to form a bicyclic ether.

Conversion to Cyclic Sulfates and Subsequent Nucleophilic Ring Opening

The vicinal diol can be converted into a cyclic sulfate (B86663), a highly reactive intermediate that serves as an excellent electrophile for nucleophilic attack. This transformation enhances the synthetic utility of the diol by enabling its monofunctionalization with complete regio- and stereocontrol. The process occurs in two distinct steps:

Formation of a Cyclic Sulfite: The diol is treated with thionyl chloride (SOCl₂), typically in the presence of a base like pyridine or triethylamine, to form a five-membered cyclic sulfite.

Oxidation to a Cyclic Sulfate: The cyclic sulfite is then oxidized to the corresponding cyclic sulfate. A common and efficient method for this oxidation is the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.

The resulting cyclic sulfate is a potent dielectrophile. Nucleophiles will attack one of the electrophilic carbon atoms in a highly regioselective and stereospecific Sₙ2 reaction. This attack leads to the opening of the cyclic sulfate ring. The attack invariably occurs with inversion of configuration at the targeted carbon atom, and the sulfate anion remains attached to the other oxygen atom, becoming an excellent leaving group upon acidic workup. This methodology allows for the introduction of a variety of nucleophiles, such as azide (B81097), halides, or cyanide, onto the cyclohexane (B81311) backbone with high fidelity.

Oxidative and Reductive Transformations of the Hydroxyl Groups

The secondary hydroxyl groups of this compound can be oxidized to carbonyl functionalities. To prevent over-oxidation, especially to the level of carboxylic acids (which is not possible here but is a concern for primary alcohols), mild oxidizing agents are employed. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are ideal for this transformation. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com

Treatment of the diol with one equivalent of a mild oxidant would selectively oxidize one of the hydroxyl groups to yield the corresponding α-hydroxy ketone. The use of two or more equivalents of the oxidizing agent would lead to the formation of the corresponding 1,2-diketone. The choice of oxidant is crucial to avoid side reactions involving the alkene or the bromine atom. masterorganicchemistry.com

Reductive transformations of the diol are less common but could conceivably be achieved through various deoxygenation methods to yield the parent alkene, although this would sacrifice the key stereochemical information contained in the diol.

Reactions of the Bromine Substituent

The vinyl bromide moiety provides a handle for carbon-carbon bond formation and other functional group interconversions. Its position on an sp²-hybridized carbon dictates its reactivity, which is distinct from that of an alkyl bromide.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The bromine atom in this compound is a vinyl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing C-C bonds and are fundamental to modern organic synthesis.

Heck Reaction: This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N). researchgate.netquora.com This would result in the formation of a substituted diene system.

Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex with a suitable ligand (e.g., PPh₃). This is a highly versatile method for creating new C-C bonds to aryl, heteroaryl, or other vinyl groups.

Sonogashira Reaction: This reaction forms a C-C bond between the vinyl bromide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. iosrjournals.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed (R = from partner) |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C=C-R |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | C-R (Aryl, Vinyl) |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | C-C≡C-R |

Nucleophilic Substitution Reactions with Stereochemical Implications

The concept of a direct nucleophilic substitution on the bromine-bearing carbon of this compound, particularly via a classic Sₙ2 mechanism, is not chemically feasible. Vinyl halides are notoriously unreactive towards Sₙ1 and Sₙ2 reactions for several key reasons: quora.comlibretexts.org

Hybridization: The carbon atom is sp²-hybridized. The C-Br bond is stronger and shorter than in an sp³-hybridized alkyl halide due to increased s-character.

Steric Hindrance: For an Sₙ2 reaction, the nucleophile must approach from the back side (180° to the leaving group). In a cyclic system, this trajectory is blocked by the ring structure itself. libretexts.org

Electronic Repulsion: The incoming nucleophile would be repelled by the electron-rich π-system of the double bond. quora.com

Unstable Intermediates: An Sₙ1 reaction would require the formation of a highly unstable vinylic carbocation.

Therefore, simple nucleophilic substitution with inversion of stereochemistry at the C4 position does not occur. Instead, substitution on vinyl halides proceeds through more complex, higher-energy pathways, such as radical nucleophilic substitution (Sᵣₙ1), addition-elimination mechanisms (if the double bond is sufficiently activated by electron-withdrawing groups), or organometallic-catalyzed processes. researchgate.netacs.orgacs.org Consequently, predicting simple stereochemical outcomes as one would for an alkyl halide is inappropriate for this substrate.

Hydrogen Bromide Elimination to Form Dienediols or Triols

The elimination of hydrogen bromide from this compound is a key transformation that leads to the formation of highly valuable dienediols or, under subsequent reaction conditions, triols. This reaction is typically facilitated by a base, and the regioselectivity and stereoselectivity of the elimination are influenced by the reaction conditions and the conformational preferences of the substrate.

The mechanism of elimination can proceed through either an E1 or E2 pathway. The E2 mechanism is generally favored by strong, non-nucleophilic bases and proceeds through a concerted step where the base abstracts a proton and the bromide ion departs simultaneously. For the E2 mechanism to occur, an anti-periplanar arrangement between the proton to be abstracted and the leaving group (bromide) is required. In the case of this compound, the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon would lead to the formation of a conjugated diene system. The stereochemistry of the starting material, with its cis-diol configuration, influences the accessibility of the required anti-periplanar protons.

Alternatively, under conditions that favor ionization, such as in the presence of a protic solvent and a weaker base, an E1 mechanism may operate. This pathway involves the initial departure of the bromide ion to form a carbocation intermediate, followed by deprotonation to yield the diene. The stability of the allylic carbocation that would be formed in this case makes the E1 pathway a plausible route.

The choice of base and solvent system is critical in directing the outcome of the reaction. For instance, refluxing with ethanolic potassium hydroxide is a common condition used to promote the elimination of HBr from bromoalkanes. docbrown.info The use of a stronger base in a less polar solvent like ethanol tends to favor the E2 mechanism. docbrown.info

Under certain conditions, the initially formed dienediol can undergo further reactions. For example, if the reaction is performed in an aqueous basic medium, nucleophilic substitution might compete with elimination, although elimination is generally favored with stronger bases. docbrown.info Furthermore, the diene system created is itself reactive and can participate in subsequent transformations, potentially leading to the formation of triols through oxidation or other addition reactions if suitable reagents are present.

Transformations of the Cyclohexene (B86901) Double Bond

The double bond in this compound represents a site of significant reactivity, allowing for a variety of transformations to introduce new functional groups and stereocenters.

Epoxidation and Subsequent Stereoselective Ring Opening

The epoxidation of the double bond in this compound, an allylic alcohol, can be achieved with high stereoselectivity. The presence of the adjacent hydroxyl groups plays a crucial role in directing the epoxidation. When using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl groups can form hydrogen bonds with the peracid, delivering the oxygen atom to the same face of the double bond, resulting in a syn-epoxidation. wikipedia.org This facial selectivity is a common feature in the epoxidation of allylic alcohols. wikipedia.org

The resulting epoxide is a versatile intermediate that can undergo stereoselective ring-opening reactions with a variety of nucleophiles. nih.gov The regioselectivity of the ring-opening is governed by the nature of the nucleophile and the reaction conditions (acidic or basic). Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom after protonation of the epoxide oxygen. In contrast, under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom in an SN2-type mechanism. encyclopedia.pub This allows for the introduction of a wide range of functional groups with predictable stereochemistry.

For instance, the ring-opening of the epoxide with water leads to the formation of a triol. The use of other nucleophiles such as alcohols, amines, or organometallic reagents can introduce alkoxy, amino, or carbon substituents, respectively. nih.gov The stereochemistry of the ring-opening is typically anti-periplanar, leading to a trans-relationship between the incoming nucleophile and the epoxide oxygen.

| Reagent | Product Type | Stereochemical Outcome |

| m-CPBA | Epoxide | syn-epoxidation relative to diol |

| H₂O/H⁺ | Triol | anti-dihydroxylation of the epoxide |

| R-OH/H⁺ or RO⁻ | Alkoxy diol | Trans-opening of the epoxide |

| R₂NH | Amino diol | Trans-opening of the epoxide |

Syn- and Anti-Dihydroxylation Reactions

The double bond of this compound can be dihydroxylated to introduce two additional hydroxyl groups, leading to the formation of a tetrol. This can be achieved with either syn- or anti-stereoselectivity, depending on the reagents employed.

Syn -dihydroxylation can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org The reaction with OsO₄ proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. libretexts.org The directing effect of the existing hydroxyl groups can influence the facial selectivity of this addition.

Anti -dihydroxylation can be achieved through a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening with water, as described in the previous section. libretexts.org This sequence results in the formation of a trans-diol across the former double bond.

| Reagent System | Stereochemical Outcome |

| 1. OsO₄, NMO; 2. NaHSO₃/H₂O | syn-dihydroxylation |

| 1. m-CPBA; 2. H₃O⁺ | anti-dihydroxylation |

Cycloaddition Reactions (e.g., Diels-Alder)

While this compound itself is not a diene, the dienediol formed from the elimination of hydrogen bromide (as discussed in section 3.2.3) is an excellent substrate for Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com

The stereochemistry of the diol groups on the diene can influence the facial selectivity of the cycloaddition. The reaction of cis-3,5-cyclohexadiene-1,2-diol derivatives with various dienophiles has been studied, and the facial selectivity is dependent on the nature of the dienophile and the protecting groups on the diol. For example, the acetonide derivative of cis-3,5-cyclohexadiene-1,2-diol reacts with maleimide with varying facial selectivity depending on the solvent. rsc.org Acetylenic dienophiles have been shown to add exclusively anti to the oxygen functions of this derivative. rsc.org

The endo rule is a general principle in Diels-Alder reactions that predicts the stereochemical outcome. It states that the dienophile's substituents with π-systems will preferentially orient themselves "underneath" the diene in the transition state. libretexts.org This, combined with the inherent facial selectivity imparted by the diol, allows for the synthesis of complex, stereochemically rich polycyclic structures.

Photoredox-Catalyzed Fragmentations and C-O Bond Cleavage Reactions of Diol Derivatives

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of diol derivatives of this compound, photoredox catalysis can be envisioned to facilitate fragmentation reactions and C-O bond cleavage.

While specific studies on the photoredox-catalyzed reactions of this particular diol are not extensively reported, general principles of photoredox catalysis can be applied. For instance, photoredox catalysts, such as iridium or ruthenium complexes, can be excited by visible light to generate highly oxidizing or reducing species. pharmacyfreak.com These excited-state catalysts can then engage in single-electron transfer (SET) with a suitable substrate.

In the case of diol derivatives, selective activation of one of the hydroxyl groups, for example, by conversion to a redox-active ester or ether, could render it susceptible to SET. This could initiate a radical cascade leading to fragmentation of the cyclohexene ring or cleavage of the C-O bond. Such strategies have been employed for the C-C bond cleavage of cyclopropanes, where single-electron oxidation of an aryl group facilitates ring-opening. nih.gov

Furthermore, photoredox catalysis has been utilized for the difunctionalization of alkenes, where a variety of functional groups can be added across the double bond. mdpi.com This methodology could be applied to the cyclohexene double bond of the diol or its derivatives. The cleavage of C-O bonds has also been demonstrated in other systems using photoredox catalysis, suggesting the potential for similar reactivity with appropriately functionalized derivatives of this compound.

Computational Chemistry Studies on Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity in organic reactions. Several computational studies have been conducted on reactions relevant to the transformations of this compound.

For example, DFT studies have been instrumental in understanding the mechanism of the Sharpless epoxidation of allylic alcohols. wayne.edu These studies have modeled the structures and energetics of the titanium catalyst and the transition states for the epoxidation, providing insights into the factors that control the high enantioselectivity of this reaction. wayne.edumdpi.com The role of hydrogen bonding between the allylic alcohol and the catalyst in the transition state has also been investigated computationally for other metal-catalyzed epoxidations. acs.orgnih.gov These computational findings are directly applicable to understanding the stereoselective epoxidation of the title compound.

Similarly, the regio- and stereoselectivity of Diels-Alder reactions have been extensively studied using computational methods. DFT calculations can be used to model the transition states for the endo and exo approaches of the dienophile to the diene, allowing for the prediction of the major product. The electronic effects of substituents on both the diene and the dienophile on the reaction barrier and selectivity can also be quantified. These computational approaches would be valuable in predicting the outcome of Diels-Alder reactions involving the dienediol derived from this compound.

While specific computational studies on the hydrogen bromide elimination or photoredox-catalyzed reactions of this compound may be limited, the existing body of computational work on related systems provides a strong foundation for understanding and predicting the reactivity of this versatile chemical compound.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Sharpless Epoxidation Mechanism | Elucidation of catalyst structure and transition state energetics, explaining enantioselectivity. wayne.edumdpi.com |

| DFT | Diels-Alder Reaction Selectivity | Prediction of endo/exo selectivity and the influence of substituents on reactivity. |

| DFT | Role of Hydrogen Bonding in Epoxidation | Understanding the directing effect of allylic hydroxyl groups in metal-catalyzed epoxidations. acs.orgnih.gov |

Applications of 1s,2s 4 Bromocyclohex 3 Ene 1,2 Diol in Complex Molecule Synthesis

As a Key Chiral Building Block in Natural Product Total Synthesis

The inherent chirality and dense functionality of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol and its derivatives, such as (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, have been leveraged in the elegant total syntheses of several complex natural products. The fixed stereocenters on the cyclohexene (B86901) ring act as a template, guiding the stereochemical outcome of subsequent reactions to build intricate molecular frameworks.

One of the most significant applications of this chiral scaffold is in the synthesis of aspidosperma alkaloids, most notably in the total synthesis of Vindoline. Vindoline is a structurally complex monomer that forms part of the potent anticancer drug Vinblastine. The synthesis developed by Boger and coworkers showcases the power of this building block in a remarkable cascade reaction.

In this approach, a derivative of the chiral diol is incorporated into a precursor molecule that, upon heating, initiates a tandem intramolecular [4+2]/[3+2] cycloaddition cascade. This single, elegant transformation constructs the intricate pentacyclic core of Vindoline, forming three new rings and establishing six contiguous stereocenters with absolute stereocontrol derived from the initial diol. This strategy dramatically shortens the synthesis and highlights the efficiency of using pre-functionalized, enantiopure starting materials.

Table 1: Key Transformations in Vindoline Synthesis

| Step | Description | Key Features |

|---|---|---|

| Precursor Synthesis | The chiral diol scaffold is elaborated into a complex tryptamine (B22526) derivative containing a 1,3,4-oxadiazole. | Incorporation of the chiral cyclohexene moiety. |

| Cascade Reaction | A thermally induced intramolecular Diels-Alder reaction followed by a 1,3-dipolar cycloaddition. | Forms three rings and six stereocenters in one pot. |

| Final Elaboration | Functional group manipulations, including reduction and elimination, to complete the synthesis of Vindoline. | Installation of the final functionalities of the natural product. |

The title compound is also a valuable precursor for the synthesis of conduritols and other cyclitols, which are carbocyclic compounds featuring multiple hydroxyl groups. These molecules and their analogs are of interest due to their biological activities, particularly as glycosidase inhibitors. For instance, chemoenzymatic methods have been developed to synthesize (−)-bromo-conduritol C from closely related chiral cyclohexadiene-cis-1,2-diols.

The synthetic strategy involves leveraging the existing stereocenters of the diol to direct the introduction of additional hydroxyl groups onto the cyclohexane (B81311) ring. The bromine atom can be retained to produce halogenated conduritols or replaced to generate other derivatives, providing access to a library of bioactive cyclitol structures. Bromo-conduritol-B, for example, has demonstrated potent and specific inhibitory activity against α-glycosidase.

The synthesis of Vindoline is a prime example of how this compound facilitates the construction of complex polycyclic scaffolds. The defined cis-diol relationship on the rigid six-membered ring allows for predictable facial selectivity in reactions, ensuring that new rings are fused with the correct stereochemistry. The cycloaddition cascade used in the Vindoline synthesis generates a highly congested pentacyclic framework in a single step, a feat that would be exceedingly difficult without the stereochemical information embedded in the chiral starting material. This ability to translate the simple stereochemistry of a starting material into the complex architecture of a final product is a cornerstone of modern asymmetric synthesis.

Utility in the Asymmetric Synthesis of Non-Natural Bioactive Compounds

Beyond natural products, this compound is employed in the synthesis of novel, non-natural molecules designed for specific biological functions. These synthetic compounds often mimic the structures of natural products to interact with biological targets.

An important application is the synthesis of glycosidase inhibitors, such as the aforementioned bromo-conduritol derivatives. These are not naturally occurring but are designed to inhibit enzymes involved in carbohydrate metabolism, with potential applications in treating diabetes and viral infections. Furthermore, the core structure of Vindoline has been used as a scaffold to create new derivatives coupled to other pharmacophores, such as amino acids and morpholine, in an effort to develop novel cytotoxic agents for cancer therapy. This modular approach allows for the creation of diverse libraries of bioactive compounds for drug discovery programs.

Development of Novel Stereoselective Synthetic Methodologies

The use of this compound and its precursors has spurred the development of new synthetic methods. The most prominent example is the tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. This reaction was specifically designed to leverage the unique geometry and reactivity of the chiral building block to assemble the complex aspidosperma alkaloid skeleton. The success of this strategy has established it as a powerful tool for the rapid construction of polycyclic systems, demonstrating how a specific synthetic challenge can lead to the creation of broadly applicable chemical technology.

Enantiomerically Pure Starting Materials for Chiral Ligand and Catalyst Development

Chiral diols are a privileged structural motif frequently used as chiral auxiliaries or as ligands in asymmetric catalysis. The C2-symmetric nature and well-defined stereochemistry of many diols make them highly effective at inducing enantioselectivity in metal-catalyzed and organocatalytic reactions. While this compound possesses the core features of a chiral diol, its application in the direct development of ligands and catalysts is a less explored area compared to its use as a synthetic building block. However, its rigid framework and available hydroxyl groups present a potential platform for the design of novel chiral ligands for asymmetric transformations, representing an area ripe for future investigation.

Analytical Characterization Techniques in Academic Research for 1s,2s 4 Bromocyclohex 3 Ene 1,2 Diol

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to establish the carbon-hydrogen framework of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present. The protons attached to the carbon atoms bearing the hydroxyl groups (H-1 and H-2) would likely appear as multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons. The vinylic proton (H-3) would resonate at a characteristic downfield chemical shift and would be coupled to the protons on the adjacent carbon. The methylene protons (H-5 and H-6) would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The hydroxyl protons, if not exchanged with a deuterated solvent, would appear as broad singlets.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct signals would be expected. The carbon atoms attached to the electron-withdrawing bromine and hydroxyl groups would resonate at lower field, while the methylene carbons would appear at a higher field.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.0-4.2 | ~70-75 |

| 2 | ~4.0-4.2 | ~70-75 |

| 3 | ~6.0-6.2 | ~125-130 |

| 4 | - | ~130-135 |

| 5 | ~2.2-2.5 | ~30-35 |

| 6 | ~2.2-2.5 | ~30-35 |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. A medium intensity band around 1650 cm⁻¹ would correspond to the C=C stretching of the alkene. The C-O stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=C (alkene) | ~1650 |

| C-O (alcohol) | 1000-1200 |

| C-Br (bromoalkane) | 500-700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of water, the bromine atom, and cleavage of the cyclohexene (B86901) ring.

X-ray Diffraction Crystallography for Absolute and Relative Stereochemistry Determination

While spectroscopic methods are excellent for determining the connectivity of a molecule, they are often insufficient for unambiguously establishing its three-dimensional structure, particularly the absolute stereochemistry of chiral centers. X-ray diffraction crystallography is the gold standard for this purpose.

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide a detailed three-dimensional map of the electron density within the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, through the use of anomalous dispersion, the absolute configuration of the chiral centers can be determined, confirming the (1S,2S) stereochemistry. This technique also unequivocally establishes the cis relative stereochemistry of the two hydroxyl groups.

Chromatographic Analysis for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized or isolated compound. For chiral molecules, specialized chromatographic methods are necessary to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the compound. As a result, the two enantiomers travel through the column at different rates and are separated.

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral alcohols. By comparing the retention time of the sample to that of a racemic standard, the enantiomeric excess can be accurately quantified.

Table 3: Illustrative Chiral HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound, GC is particularly valuable for assessing its purity and for the enantioselective separation to determine enantiomeric excess. Given the chiral nature and the presence of polar hydroxyl groups in the molecule, specific GC methodologies, often involving derivatization and the use of chiral stationary phases, are employed.

Detailed Research Findings

Research on the gas chromatographic analysis of halogenated and dihydroxylated cyclohexene derivatives highlights the necessity of derivatization to enhance volatility and improve peak shape. The polar diol functional groups in this compound can lead to peak tailing and poor resolution on common GC columns. To circumvent this, derivatization of the hydroxyl groups is a common strategy. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed method to convert the polar -OH groups into less polar and more volatile trimethylsilyl (B98337) ethers.

For the enantioselective separation, which is crucial for a chiral molecule like this compound, the use of a chiral stationary phase (CSP) is indispensable. Cyclodextrin-based chiral columns are widely utilized for the separation of a broad range of enantiomers, including halogenated and cyclic compounds. These CSPs, such as those containing derivatized β-cyclodextrins, create a chiral environment where the enantiomers of the derivatized analyte can interact differently, leading to different retention times and thus, separation.

The following interactive data table outlines a probable set of Gas Chromatography (GC) parameters for the analysis of the derivatized form of this compound, based on the analysis of analogous chiral and brominated cyclic compounds.

Interactive Data Table: Probable GC Parameters for Derivatized this compound Analysis

| Parameter | Value/Description | Rationale |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | To increase volatility and thermal stability, and to improve chromatographic peak shape by converting polar hydroxyl groups to trimethylsilyl ethers. |

| GC Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | To enable the separation of the enantiomers. |

| Stationary Phase | Derivatized β-cyclodextrin (e.g., Chirasil-Dex) | Known to be effective for the enantioseparation of a wide range of chiral compounds, including those with cyclic structures. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. Hydrogen can offer faster analysis times and higher efficiency. |

| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 5 °C/min to 220 °C; Final hold: 5 min | A temperature gradient is necessary to ensure good separation of the enantiomers and any potential impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for sensitive quantification. MS for definitive identification based on mass-to-charge ratio and fragmentation patterns. |

| Detector Temperature | 280 °C (FID) or 230 °C (MS source) | To prevent condensation of the analyte and ensure a stable detector signal. |

| Injection Volume | 1 µL | A standard volume for capillary GC to avoid column overloading. |

| Split Ratio | 50:1 | To introduce a small, representative portion of the sample onto the column, preventing peak broadening and saturation. |

Emerging Research Directions and Future Opportunities for 1s,2s 4 Bromocyclohex 3 Ene 1,2 Diol

Exploration of New Biocatalytic Routes for Analogous Chiral Diols

The enzymatic synthesis of chiral diols is a cornerstone of green chemistry, offering high stereoselectivity under mild conditions. nih.gov While the chemoenzymatic synthesis of functionalized cyclohexadiene-trans-diols is known, the exploration of new biocatalytic routes to produce (1S,2S)-4-bromocyclohex-3-ene-1,2-diol and its analogs is a promising area of research. nih.gov The focus is on discovering and engineering enzymes that can perform selective dihydroxylation or halogenation reactions. nih.govresearchgate.net

Recent advancements in enzyme discovery and engineering are paving the way for novel biocatalytic transformations. chemrxiv.org For instance, flavin-dependent halogenases are being engineered for selective biocatalysis, which could potentially be applied to the synthesis of halogenated chiral diols. nih.govresearchgate.net Furthermore, photoenzymatic systems are being developed to synthesize chiral amines, demonstrating the potential of combining light-activated processes with enzymatic catalysis to create new-to-nature reactions. sciencedaily.com Such approaches could be adapted to produce a wider variety of functionalized chiral diols.

A key challenge in biocatalysis is often the substrate scope of the enzymes. researchgate.net Current research is aimed at overcoming this limitation through directed evolution and rational enzyme design. By modifying the active sites of enzymes, researchers are expanding the range of substrates that can be transformed, which may soon include precursors to a broader family of brominated and otherwise functionalized cyclohexene (B86901) diols.

| Biocatalytic Strategy | Potential Application for Chiral Diol Synthesis | Key Advantages |

| Directed Evolution of Dioxygenases | Enhancing activity and selectivity for halogenated arenes. | High enantioselectivity, mild reaction conditions. |

| Flavin-Dependent Halogenases | Site-selective halogenation of cyclic precursors. | Catalyst-controlled halogenation, potential for diverse substrates. nih.govresearchgate.net |

| Photoenzymatic Systems | Light-driven enzymatic synthesis of functionalized diols. | Novel reactivity, sustainable energy source. sciencedaily.com |

| Chemoenzymatic Cascades | Combining enzymatic and chemical steps for complex diol synthesis. | Efficient synthesis of complex molecules. |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. wordpress.com For this compound, this translates to the development of protocols that minimize waste, use less hazardous reagents, and are more energy-efficient.

A significant focus is on the use of greener brominating agents to replace elemental bromine, which is highly toxic and corrosive. rsc.orgresearchgate.net N-bromosuccinimide (NBS) is a commonly used alternative, and its application in the presence of water or alcohol as a solvent aligns with green chemistry principles by reducing the reliance on chlorinated solvents. wordpress.com However, the atom economy of NBS is not ideal, prompting the search for even more sustainable options. wordpress.com Eco-friendly brominating reagents prepared from bromide and bromate (B103136) are being explored for various organic transformations, including the formation of bromohydrins. rsc.orgresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Research into bio-based solvents and solvent-free reaction conditions is gaining traction. nih.gov For the synthesis of chiral diols, hydrotalcites have been used as catalysts with hydrogen peroxide as the oxidant, generating only water as a byproduct, showcasing a highly green methodology. nih.gov

| Green Chemistry Approach | Application in Chiral Diol Synthesis | Environmental Benefit |

| Alternative Brominating Agents | Use of NBS or bromide/bromate mixtures. | Reduced toxicity and hazards compared to Br2. wordpress.comrsc.org |

| Bio-based Solvents | Replacing traditional organic solvents with renewable alternatives. | Reduced environmental impact and toxicity. |

| Catalytic Methods | Employing reusable catalysts like hydrotalcites. | Waste reduction and increased efficiency. nih.gov |

| Solvent-Free Reactions | Conducting synthesis without a solvent medium. | Elimination of solvent waste and potential for simplified purification. |

Advanced Reaction Design Incorporating Photoredox or Electrochemistry

Photoredox and electrochemical methods offer powerful and sustainable alternatives to traditional synthetic transformations by using light or electricity as traceless reagents. nih.govbohrium.com These techniques are being increasingly explored for the synthesis of complex organic molecules, including functionalized cyclohexanes.

Visible-light photoredox catalysis can be employed for a variety of transformations, including the synthesis of functionalized heterocyclic compounds and symmetric anhydrides. nih.govrsc.org While direct application to the synthesis of this compound is yet to be extensively reported, the principles of photoredox-mediated reactions, such as the generation of radical intermediates, could be applied to the functionalization of cyclohexene precursors. nih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has expanded the scope of possible transformations, enabling novel bond formations. princeton.edu

Electrochemistry provides another avenue for green and controlled synthesis. Electrochemical bromofunctionalization of alkenes allows for the in-situ generation of bromine from safer bromide sources, avoiding the handling of hazardous elemental bromine. researchgate.net This approach has been used for the synthesis of various brominated compounds and could be adapted for the stereoselective synthesis of brominated diols.

| Advanced Reaction Method | Potential Application for this compound | Advantages |

| Photoredox Catalysis | Stereoselective functionalization of cyclohexene precursors. | Mild reaction conditions, use of light as a sustainable energy source. nih.gov |

| Metallaphotoredox Catalysis | Novel bond formations on the cyclohexene scaffold. | Combines the advantages of photoredox and transition metal catalysis. princeton.edu |

| Electrochemical Synthesis | Controlled bromination and dihydroxylation of cyclic alkenes. | In-situ generation of reagents, high selectivity, avoids hazardous chemicals. researchgate.net |

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound, with its diol functionality and reactive bromine atom, makes it an attractive monomer for the synthesis of functional polymers. marquette.eduresearchgate.net Diols are common building blocks for polyesters and polyurethanes, and the incorporation of a brominated cyclohexene unit could impart unique properties to the resulting polymers, such as flame retardancy, increased refractive index, or a handle for post-polymerization modification. marquette.edu

The synthesis of functional cyclic polymers is an active area of research, with applications in therapeutics and surface functionalization. rsc.orgrsc.org The rigid and chiral nature of the cyclohexene diol backbone could lead to polymers with well-defined three-dimensional structures and interesting chiroptical properties. The bromine atom can serve as a site for further functionalization, allowing for the creation of complex polymer architectures or the attachment of bioactive molecules. researchgate.net

Research into the polymerization of functionalized cyclic monomers is ongoing, with a focus on developing controlled polymerization techniques to produce well-defined polymer structures. acs.org The development of efficient synthetic routes to this compound and its derivatives will be crucial for exploring their full potential in materials science.

| Polymer Type | Potential Role of this compound | Potential Properties and Applications |

| Polyesters/Polyurethanes | As a diol monomer. | Enhanced thermal stability, flame retardancy, specific optical properties. marquette.edu |

| Functional Cyclic Polymers | As a chiral and functional monomer. | Defined macromolecular architecture, applications in chiral recognition and separation. rsc.orgrsc.org |

| Post-Polymerization Modification | Bromine atom as a site for functionalization. | Synthesis of graft copolymers, attachment of specific functionalities. researchgate.net |

Integration of Computational Chemistry for Predictive Synthesis Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and synthetic routes. rsc.org For a chiral molecule like this compound, computational methods can provide valuable insights into its synthesis and reactivity.

In the context of biocatalysis, computational models are being developed to predict the site selectivity and stereoselectivity of enzymatic reactions, such as halogenation and dihydroxylation. nih.govmanchester.ac.uk These models can guide the engineering of enzymes with improved properties for the synthesis of specific chiral diols. Molecular dynamics simulations and density functional theory (DFT) calculations are used to understand enzyme-substrate interactions and to rationalize the observed selectivity. nih.gov

For chemical synthesis, computational tools can help in designing more efficient and selective reactions. For example, DFT calculations can be used to study the transition states of key reaction steps, providing insights into the factors that control stereoselectivity. rsc.org Machine learning methods are also emerging as powerful tools for predicting the outcomes of chemical reactions, which can accelerate the discovery of new synthetic protocols. rsc.org

| Computational Method | Application in this compound Research | Potential Impact |

| Molecular Dynamics (MD) Simulations | Modeling enzyme-substrate interactions in biocatalytic synthesis. | Guiding enzyme engineering for improved selectivity and activity. nih.gov |

| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies. | Elucidating reaction mechanisms and predicting stereochemical outcomes. rsc.org |

| Machine Learning (ML) | Predicting reaction yields and stereoselectivity based on existing data. | Accelerating the discovery of new synthetic methods. rsc.org |

Q & A

Q. Basic Research Focus

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol eluents resolves enantiomers (Rt differences ~0.9 min) .

- NMR Spectroscopy : H-NMR coupling constants () distinguish cis (J ≈ 4–6 Hz) vs. trans (J > 8 Hz) diols .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for vindoline precursors .

Advanced Tip : Combine circular dichroism (CD) with computational simulations to correlate optical activity with conformation .

In multi-step syntheses, such as the preparation of vindoline precursors, what role does this compound play, and how are intermediates optimized for yield and selectivity?

Advanced Research Focus

This diol serves as a chiral building block in alkaloid synthesis. For example, in the 17-step vindoline pathway, it provides the cyclohexene core and bromine as a leaving group for subsequent functionalization .

Optimization Strategies :

- Protection-Deprotection : Sequential silylation/acetylation of hydroxyl groups prevents undesired oxidation .

- Metal Catalysis : Palladium-mediated cross-couplings (e.g., Heck reactions) at C4, leveraging bromine’s leaving group ability .

- Yield Monitoring : Use LC-MS to track intermediates and adjust reaction kinetics (e.g., temperature, catalyst loading) .

How do computational models predict the reactive conformations of this compound with enzymes like GldA, and what experimental validations support these predictions?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the (1S,2S) configuration induces unfavorable torsional angles in GldA’s active site, preventing catalysis . Experimental validation includes:

- In Vitro Assays : Incubate diastereomers with GldA and quantify product formation via GC-MS .

- Site-Directed Mutagenesis : Modify GldA’s binding pocket (e.g., W128A mutation) to accommodate (1S,2S)-diols, restoring activity .

How does the bromine substituent in this compound affect its physicochemical properties compared to non-halogenated analogs?

Q. Basic Research Focus

- LogP and Solubility : Bromine increases hydrophobicity (LogP +0.5 vs. non-brominated diols), reducing aqueous solubility but enhancing lipid membrane permeability .

- Thermal Stability : Bromine’s electron-withdrawing effect lowers decomposition onset by ~20°C compared to fluorine analogs .

Methodology : Compare DSC/TGA profiles and partition coefficients (shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.